(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound “(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a synthetic heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a piperazine-cinnamoyl moiety and a 5-methylisoxazole acetamide group. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The 5-methylisoxazole acetamide moiety contributes to solubility and metabolic stability .
Structural characterization of this compound relies on advanced spectroscopic techniques (e.g., NMR, UV) and crystallographic tools like SHELX and ORTEP-3, which are critical for resolving its stereochemistry and electronic properties .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S2/c1-15-13-17(25-30-15)22-18(28)14-31-21-24-23-20(32-21)27-11-9-26(10-12-27)19(29)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,25,28)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNTDLLGRSQPJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative that incorporates a piperazine moiety and a thiadiazole scaffold, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiadiazole precursors. The characterization is performed using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds.
1. Anti-inflammatory Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anti-inflammatory effects. A study demonstrated that derivatives similar to our compound showed reduced paw edema in animal models when administered at specific dosages. The following table summarizes the anti-inflammatory effects observed:
| Compound | Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound A | 100 | 54.82 |
| Compound B | 100 | 72.65 |
These results suggest that the presence of the thiadiazole and piperazine moieties contributes to the anti-inflammatory efficacy of the compound .
2. Antimicrobial Activity
The antimicrobial potential of (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has been evaluated against various pathogens. Studies have shown that derivatives of thiadiazole exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of their effectiveness.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This antimicrobial activity is attributed to the structural features of the thiadiazole ring which enhance interaction with microbial targets .
3. Anticonvulsant Activity
The anticonvulsant properties of this compound have been assessed using standard models such as the maximal electroshock seizure (MES) test. In vivo studies indicated that certain derivatives exhibited significant anticonvulsant activity compared to traditional antiepileptic drugs.
| Compound | ED50 (mg/kg) | Therapeutic Index |
|---|---|---|
| Test Compound | 126.8 | 7.3 |
| Valproic Acid | - | - |
These findings suggest that this compound may be a promising candidate for further development as an anticonvulsant agent .
4. Anticancer Activity
Preliminary studies on anticancer activity have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism is thought to involve modulation of signaling pathways associated with cell survival and proliferation.
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticancer properties. The compound has shown promise in the following areas:
- Mechanism of Action : It may inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and non-receptor tyrosine kinases like Src. These interactions can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
The presence of the thiadiazole moiety contributes to the compound's antimicrobial activity. Studies have demonstrated that similar compounds exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The incorporation of piperazine derivatives suggests potential neuropharmacological applications. Research indicates that compounds with similar structures can act as anxiolytics or antidepressants by modulating serotonin receptors .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit carbonic anhydrase enzymes, which are implicated in several physiological processes and disease states. Inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and epilepsy .
Case Studies
- Anticancer Activity : A study on related thiadiazole derivatives showed promising results against A549 lung cancer cells with IC50 values indicating potent anti-proliferative effects. The mechanisms involved were linked to EGFR inhibition, showcasing the potential of this compound in targeted cancer therapies .
- Antimicrobial Efficacy : In a comparative study, various thiadiazole derivatives were synthesized and tested against microbial strains. Results indicated that certain modifications significantly enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3,4-thiadiazole derivatives with piperazine and acyl substituents. Below is a comparative analysis with structurally related compounds:
Key Findings:
Cinnamoyl vs. Aromatic Acyl Groups : The α,β-unsaturated cinnamoyl group in the target compound may confer stronger binding to kinases or DNA via π-π interactions compared to the 3,4-dimethoxyphenylacetyl group in Analog 1, which is more polar and likely targets G-protein-coupled receptors .
Aliphatic vs.
Side-Chain Modifications : Replacement of isoxazole with benzamide (Analog 3) increases lipophilicity but retains acetylcholinesterase inhibitory activity, suggesting the thiadiazole-piperazine core is critical for enzyme interaction .
Q & A
Q. What synthetic strategies are commonly employed for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For example, cyclization using phosphorous oxychloride (POCl₃) or iodine in DMF can yield the thiadiazole scaffold. Subsequent functionalization with cinnamoylpiperazine and 5-methylisoxazole moieties involves nucleophilic substitution or coupling reactions (e.g., EDCI/HOBt-mediated amide bond formation). Structural validation via X-ray crystallography is critical, as demonstrated in analogous thiadiazole derivatives .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Identifies proton environments (e.g., cinnamoyl vinyl protons at δ 6.5–7.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) bonds.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak).
- X-ray Diffraction : Resolves stereochemistry and crystal packing, as shown in structurally related thiadiazole-acetamides .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Gram-negative strains, given the known activity of thiadiazole derivatives against these pathogens .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.
- Enzyme Inhibition : Targets like bacterial dihydrofolate reductase (DHFR) using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the cinnamoylpiperazine moiety to the thiadiazole-thio group?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysis : Use coupling agents like EDCI/DMAP or Pd-catalyzed cross-coupling for sterically hindered substrates.
- Reaction Monitoring : HPLC or LC-MS tracks intermediate formation. Studies on analogous compounds suggest that electron-withdrawing groups on the piperazine ring may require elevated temperatures (80–100°C) .
Q. What computational approaches predict the binding mode of this compound with bacterial targets?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of S. aureus DHFR (PDB: 2W9H) to model interactions.
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) and key residues (e.g., Asp27, Leu5).
- Free Energy Calculations : MM-PBSA/GBSA quantifies affinity differences between analogs .
Q. How should discrepancies in biological activity data between similar thiadiazole derivatives be resolved?
- Standardized Assay Conditions : Use CLSI guidelines for antimicrobial testing; include positive controls (e.g., ciprofloxacin).
- Structural Analysis : Compare substituent effects (e.g., cinnamoyl vs. acetyl groups) using SAR studies.
- Meta-Analysis : Pool data from multiple studies to identify trends in potency across bacterial strains .
Q. What strategies mitigate degradation of the acetamide linkage under physiological conditions?
- Prodrug Design : Introduce hydrolytically stable groups (e.g., methyl ester) that convert to active forms in vivo.
- Formulation : Encapsulation in liposomes or cyclodextrins to shield the amide bond from enzymatic cleavage.
- pH Stability Studies : Assess degradation kinetics in simulated gastric fluid (pH 1.2) and blood (pH 7.4) .
Methodological Considerations
Q. How to validate the stereochemical purity of the (E)-cinnamoyl configuration?
- NOESY NMR : Correlates spatial proximity of vinyl protons and aromatic rings.
- Circular Dichroism (CD) : Detects chiral centers in the cinnamoyl group.
- X-ray Crystallography : Definitive proof of geometry, as applied in related piperazine-thiadiazole hybrids .
Q. What analytical workflows resolve low yields in multi-step syntheses?
- Stepwise Intermediate Isolation : Purify thiadiazole-thiol intermediates via column chromatography (silica gel, hexane/EtOAc).
- Reaction Kinetic Profiling : Use inline FTIR or Raman spectroscopy to identify rate-limiting steps.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity profiles for thiadiazole-acetamides?
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) due to differences in metabolic enzymes.
- Assay Sensitivity : Compare resazurin (Alamar Blue) vs. MTT; the latter may underestimate viability in redox-active compounds.
- Impurity Effects : HPLC purity >95% minimizes false positives from byproducts .
Q. Q. How to address conflicting reports on antibacterial potency against Pseudomonas aeruginosa?
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess intrinsic activity.
- Biofilm vs. Planktonic Assays : Biofilm-embedded P. aeruginosa often shows reduced susceptibility.
- Check Compound Stability : Degradation in aqueous media (e.g., hydrolysis) may explain potency loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
